
(s)-4-Benzyloxymandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Benzyloxymandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of a benzyloxy group attached to the fourth position of the mandelic acid structure
準備方法
Synthetic Routes and Reaction Conditions: (S)-4-Benzyloxymandelic acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with mandelic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions: (S)-4-Benzyloxymandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyloxybenzaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, benzyloxymandelic alcohol, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzyloxybenzaldehyde.
Reduction: Benzyloxymandelic alcohol.
Substitution: Various substituted mandelic acids depending on the nucleophile used.
科学的研究の応用
(S)-4-Benzyloxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-4-Benzyloxymandelic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Mandelic Acid: A simpler analog without the benzyloxy group.
4-Hydroxymandelic Acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.
4-Methoxymandelic Acid: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: (S)-4-Benzyloxymandelic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m0/s1 |
InChIキー |
ONUIVMPUJMCSLI-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
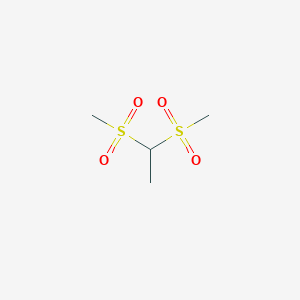

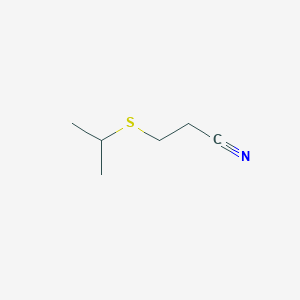
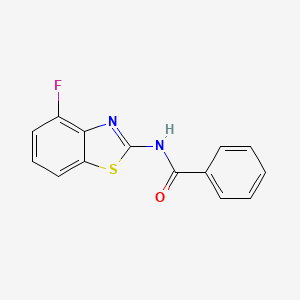
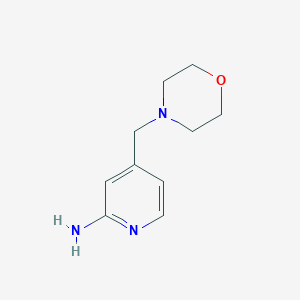
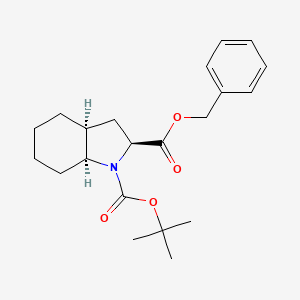

![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
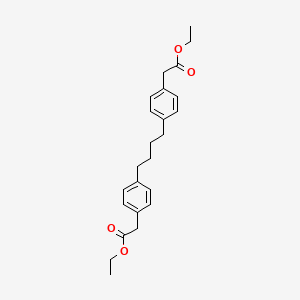
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
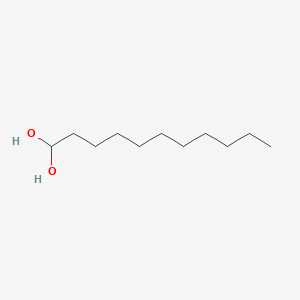
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
